3-Bromobenzo[b]thiophene-5-carbaldehyde chemical structure
3-Bromobenzo[b]thiophene-5-carbaldehyde chemical structure
An In-depth Technical Guide to 3-Bromobenzo[b]thiophene-5-carbaldehyde
Abstract
This technical guide provides a comprehensive scientific overview of 3-Bromobenzo[b]thiophene-5-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzo[b]thiophene scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active molecules.[1] While direct literature on the 3-bromo-5-carbaldehyde isomer is limited, this document consolidates information from closely related analogues and established chemical principles to provide a robust guide for its synthesis, characterization, and potential applications. We present logical, field-proven synthetic strategies, predict spectroscopic characteristics, and explore the compound's reactivity as a versatile chemical intermediate. This guide is intended to empower researchers, scientists, and drug development professionals to confidently approach the synthesis and utilization of this valuable building block.
Core Chemical Structure and Properties
3-Bromobenzo[b]thiophene-5-carbaldehyde is a bifunctional molecule featuring a benzo[b]thiophene core. The key reactive centers are the bromine atom at the C3 position of the thiophene ring and the carbaldehyde (aldehyde) group at the C5 position of the benzene ring. This specific substitution pattern offers unique opportunities for sequential and orthogonal chemical modifications.
Caption: Chemical structure of 3-Bromobenzo[b]thiophene-5-carbaldehyde.
Physicochemical Properties
| Property | Value / Predicted Value | Reference / Basis |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₉H₅BrOS | Calculated |
| Molecular Weight | 241.11 g/mol | Calculated |
| Appearance | Predicted: Pale-yellow to brown solid | Based on analogues[1][2] |
| Melting Point | Predicted: 110-130 °C | Based on analogues[1] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, DMF) | Chemical Principles |
Plausible Synthetic Routes and Experimental Protocols
The synthesis of 3-Bromobenzo[b]thiophene-5-carbaldehyde requires careful strategic planning to ensure correct regiochemistry. Direct electrophilic formylation (e.g., Vilsmeier-Haack) of 3-bromobenzo[b]thiophene is known to proceed with high selectivity at the C2 position, making it an unsuitable route for obtaining the C5-aldehyde.[3][4] Therefore, the most logical and scientifically sound approach involves the introduction of the aldehyde prior to bromination.
Recommended Synthetic Pathway: Formylation Followed by Bromination
This two-step sequence leverages the commercially available Benzo[b]thiophene-5-carbaldehyde as a starting material, followed by regioselective bromination. The thiophene ring's inherent reactivity directs electrophilic substitution to the C3 position, even with a deactivating group on the benzene ring.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the regioselective bromination of benzo[b]thiophene systems.[5]
Objective: To synthesize 3-Bromobenzo[b]thiophene-5-carbaldehyde.
Materials:
-
Benzo[b]thiophene-5-carbaldehyde (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.2 eq.)
-
Chloroform (anhydrous)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve Benzo[b]thiophene-5-carbaldehyde (1.0 eq.) in a 1:1 mixture of anhydrous chloroform and glacial acetic acid.
-
Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Bromination: Add N-Bromosuccinimide (1.2 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 5 °C. The addition of an electron-withdrawing group like the aldehyde deactivates the ring system, so the reaction may be slower than with unsubstituted benzo[b]thiophene.
-
Reaction Monitoring: Allow the mixture to stir at 0-5 °C and slowly warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Dilute the reaction mixture with chloroform.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize acetic acid), and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure 3-Bromobenzo[b]thiophene-5-carbaldehyde.
Chemical Reactivity and Applications in Drug Discovery
The title compound is a versatile scaffold with two distinct reactive handles, allowing for diverse functionalization. This dual reactivity makes it an exceptionally valuable building block for creating molecular libraries for high-throughput screening in drug discovery programs.
Caption: Key reaction pathways for derivatization.
Reactions at the C3-Bromo Position
The bromine atom is ideally positioned for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can be used to form C-C bonds, a cornerstone of modern medicinal chemistry.[1]
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium-copper co-catalyst system provides access to alkynylated derivatives.
Reactions at the C5-Carbaldehyde Position
The aldehyde group serves as a versatile functional handle for a wide range of classical organic transformations.
-
Claisen-Schmidt Condensation: Base-catalyzed condensation with methyl ketones yields chalcone derivatives, a class of compounds known for their broad spectrum of biological activities.[1]
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) is a highly effective method for synthesizing amine derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the synthesis of various alkene-substituted benzo[b]thiophenes.
Spectroscopic Characterization (Predicted)
Unambiguous characterization is critical. While experimental data is not available, the following spectroscopic signatures can be predicted based on established principles and data from close structural analogues.[6][7][8]
| Spectroscopy | Predicted Key Peaks and Shifts | Rationale |
| ¹H-NMR | δ ~10.0 ppm (s, 1H, -CHO)δ ~8.2 ppm (s, 1H, H4)δ ~8.0 ppm (s, 1H, H2)δ ~7.9 ppm (d, 1H, H6)δ ~7.5 ppm (d, 1H, H7) | Aldehyde proton is highly deshielded. Thiophene proton (H2) appears as a singlet. The three protons on the benzene ring will show a characteristic splitting pattern. |
| ¹³C-NMR | δ ~190 ppm (C=O)δ 145-120 ppm (Aromatic & Thiophene Carbons)δ ~115 ppm (C-Br) | The carbonyl carbon is characteristic. Aromatic region will show 8 distinct signals. The carbon bearing the bromine will be shifted upfield. |
| IR (cm⁻¹) | ~1695 cm⁻¹ (strong, C=O stretch)~2820, 2720 cm⁻¹ (medium, C-H aldehyde stretches)~1580 cm⁻¹ (C=C aromatic stretch) | The strong carbonyl absorption is a key diagnostic peak for the aldehyde functionality. |
| Mass Spec (EI) | m/z 241/243 (M⁺, M⁺+2) in ~1:1 ratiom/z 212/214 ([M-CHO]⁺)m/z 133 ([M-Br-CHO]⁺) | The isotopic pattern of bromine (⁷⁹Br/⁸¹Br) provides a definitive signature. Key fragments correspond to the loss of the formyl group and bromine. |
Conclusion
3-Bromobenzo[b]thiophene-5-carbaldehyde represents a strategically important, yet underexplored, building block for chemical synthesis. Its dual functionality allows for precise, directed modifications at two distinct positions of the privileged benzo[b]thiophene core. This guide provides a robust framework for its synthesis via a logical formylation-then-bromination strategy, outlines its potential for derivatization through modern and classical synthetic methods, and offers a predictive guide for its spectroscopic characterization. The insights and protocols herein are designed to equip researchers to harness the synthetic potential of this compound for applications in drug discovery, functional materials, and beyond.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction. BenchChem.
- BenchChem. (2025). Common side products in the synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde. BenchChem.
- Sanz, R., et al. (2010). Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies. Journal of Organic Chemistry, 75(21), 7443-6.
- Chapman, N. B., et al. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic.
- Ghaffari, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society.
- BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. BenchChem.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. Retrieved from [Link]
- Scribd. (n.d.). Regioselective Benzo[b]thiophene Synthesis. Scribd.
- Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
- da Silva, F. S., et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
- Yoshida, H., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.
- The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
- ResearchGate. (n.d.). Synthesis of a 5-Substituted Benzo[b]thiophene | Request PDF.
- BenchChem. (2025). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. BenchChem.
- Wang, Y., et al. (2022).
- Chapman, N. B., et al. (1971). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic.
- TCI Chemicals. (n.d.). 1H-NMR of Benzo[b]thiophene. TCI Chemicals.
- Wang, Y., et al. (2024).
- ResearchGate. (2016). Synthesis, Single Crystal Structure and Spectroscopic Aspects of Benzo[b]thiophene-3-carbaldehyde Based Chalcones | Request PDF.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF.
- Ashenhurst, J. (2018). EAS Reactions (3)
- National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. NIST WebBook.
- University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie.
- ResearchGate. (n.d.). Regioselectivity of the arylation of 3-substituted thiophenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzo[b]thiophene-5-carbaldehyde | 10133-30-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Bromo-1-benzothiophene synthesis - chemicalbook [chemicalbook.com]
- 6. 5-BROMOBENZO[B]THIOPHENE(4923-87-9) 1H NMR spectrum [chemicalbook.com]
- 7. 3-BROMO-5-NITRO-BENZO[B]THIOPHENE(19492-95-6) 1H NMR [m.chemicalbook.com]
- 8. CAS 10133-30-9: Benzo(b)thiophene-5-carboxaldehyde [cymitquimica.com]
